Tetraethylphosphanium hydroxide

Description

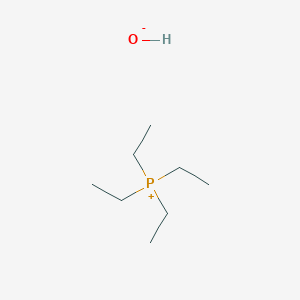

Structure

3D Structure of Parent

Properties

IUPAC Name |

tetraethylphosphanium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20P.H2O/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMVKCHODRHQEV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[P+](CC)(CC)CC.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619592 | |

| Record name | Tetraethylphosphanium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14814-28-9 | |

| Record name | Tetraethylphosphanium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tetraethylphosphanium Hydroxide

Established Synthetic Pathways to Tetraethylphosphanium Salts

The traditional synthesis of tetraethylphosphanium hydroxide (B78521) is a two-step process. The initial step involves the creation of a tetraethylphosphanium salt, typically a halide, which is subsequently converted to the hydroxide.

Alkylation Reactions of Tertiary Phosphines

The most common method for synthesizing tetraethylphosphanium salts is through the alkylation of a tertiary phosphine (B1218219), specifically triethylphosphine (B1216732). youtube.com This reaction is a classic example of a nucleophilic substitution (SN2) reaction, where the phosphorus atom of the triethylphosphine acts as a nucleophile, attacking an ethyl halide (such as ethyl bromide or ethyl iodide). youtube.com The lone pair of electrons on the phosphorus atom forms a new carbon-phosphorus bond, while the halide ion is displaced as a leaving group. youtube.com

The general reaction can be represented as follows:

(CH₃CH₂)₃P + CH₃CH₂X → [(CH₃CH₂)₄P]⁺X⁻

Where X represents a halogen (e.g., Br, I).

This reaction is typically carried out in a non-polar solvent like benzene (B151609) or toluene (B28343). youtube.com Heating the reaction mixture facilitates the reaction, and upon cooling, the resulting tetraethylphosphanium halide salt precipitates out of the solution and can be collected by filtration. youtube.com The reaction is generally clean, high-yielding, and works best with primary alkyl halides. youtube.com

| Reactant 1 | Reactant 2 | Solvent | Condition | Product |

| Triethylphosphine | Ethyl Bromide | Toluene | Heating | Tetraethylphosphanium Bromide |

| Triethylphosphine | Ethyl Iodide | Benzene | Heating | Tetraethylphosphanium Iodide |

Anion Exchange Routes for Hydroxide Formation

Once the tetraethylphosphanium salt (e.g., tetraethylphosphanium bromide) is obtained, the next step is to replace the halide anion with a hydroxide anion. This is commonly achieved through anion exchange chromatography. researchgate.net In this process, a solution of the tetraethylphosphanium salt is passed through an anion exchange resin that has been pre-loaded with hydroxide ions (OH⁻). aldexchemical.comuci.edu

The resin is a solid polymer matrix containing positively charged functional groups, which are initially associated with hydroxide ions. aldexchemical.comuci.edu As the tetraethylphosphonium salt solution flows through the resin, the halide anions in the solution are exchanged for the hydroxide ions on the resin. uci.edu The tetraethylphosphonium cations pass through the column and combine with the released hydroxide ions to form tetraethylphosphonium hydroxide in the eluent. uci.edu

The efficiency of this exchange process is influenced by several factors, including the concentration of the tetraethylphosphonium salt solution, the temperature, and the concentration of the sodium hydroxide solution used to regenerate the resin. researchgate.net Laboratory-scale experiments have shown that it is possible to achieve a high degree of exchange, resulting in a solution of tetraethylphosphonium hydroxide. researchgate.net

Advanced Methodologies for Tetraethylphosphanium Hydroxide Synthesis

In recent years, there has been a growing interest in developing more efficient, environmentally friendly, and sustainable methods for the synthesis of phosphonium (B103445) salts, including this compound. These advanced methodologies aim to overcome some of the limitations of traditional synthetic routes.

Electrochemical Synthesis Approaches

Electrochemical methods offer a promising alternative for the synthesis of quaternary ammonium (B1175870) and phosphonium hydroxides. Anion exchange membrane (AEM) electrolysis is a technology that utilizes a semipermeable membrane that conducts hydroxide ions. wikipedia.org While much of the research has focused on tetraethylammonium (B1195904) compounds, the principles can be extended to their phosphonium analogs. cedarville.edu In this process, water is electrolyzed, and the AEM allows for the selective transport of hydroxide ions. wikipedia.org This method avoids the use of halide intermediates and the subsequent anion exchange step, potentially offering a more direct and cleaner route to this compound. The use of non-noble metal catalysts in AEM electrolysis also presents a cost advantage over other electrochemical methods. wikipedia.org

Solvent-Free and Mechanochemical Preparations

A significant advancement in the synthesis of phosphonium salts is the development of solvent-free and mechanochemical methods. rsc.orgrsc.org These techniques address the environmental concerns associated with the use of volatile organic solvents in traditional synthesis. rsc.org Mechanochemistry involves the use of mechanical force, such as ball milling, to induce chemical reactions in the solid state. rsc.orgrsc.orggoogle.comosti.gov

The synthesis of phosphonium salts has been successfully demonstrated by ball-milling a tertiary phosphine with a solid organic halide at ambient temperature. rsc.orgrsc.org This solvent-free approach offers several advantages, including high selectivity, high yields, and simplified product isolation. google.com The reaction proceeds through the direct interaction of the solid reactants, initiated by the mechanical energy provided by the milling process. rsc.orgrsc.org While this method directly produces the phosphonium salt, it would still require a subsequent step to form the hydroxide.

| Synthesis Method | Key Feature | Advantages |

| Electrochemical Synthesis | Direct formation of hydroxide | Avoids halide intermediates, potentially cleaner |

| Mechanochemical Synthesis | Solvent-free, mechanical activation | High selectivity, high yields, environmentally friendly |

Green Chemistry Principles in this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of phosphonium compounds to create more sustainable processes. rsc.orgrsc.orgsciencedaily.com These principles focus on aspects such as waste prevention, atom economy, and the use of safer chemicals and solvents. rsc.orgnih.gov

In the context of this compound synthesis, green chemistry principles can be applied in several ways:

Use of Safer Solvents and Reaction Conditions: Moving away from hazardous solvents like benzene and toluene towards more benign alternatives or, ideally, solvent-free conditions as seen in mechanochemistry. rsc.orgrsc.orgrsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. rsc.org

Catalysis: The use of catalytic methods, such as those in electrochemical synthesis, can lead to more efficient reactions with lower energy consumption. wikipedia.orgrsc.org

Reduction of Derivatives: Avoiding unnecessary intermediate steps, such as the formation of halide salts, by developing direct synthesis routes to the hydroxide form. nih.gov

The development of purification-free synthesis methods for other types of salts, where the desired product is obtained by simple filtration, also aligns with green chemistry principles by reducing the need for energy-intensive purification steps like column chromatography. scholaris.cachemrxiv.org While not yet specifically reported for this compound, these approaches highlight the direction of future research in the sustainable production of this and other phosphonium compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. Both proton (¹H) and phosphorus-31 (³¹P) NMR are employed to confirm the identity of the tetraethylphosphanium cation and to detect the presence of any organic impurities.

¹H NMR: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the ethyl groups of the cation. The characteristic signals for the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons can confirm the structure of the tetraethylphosphanium cation. Furthermore, the presence of unexpected signals can indicate organic impurities or degradation products.

³¹P NMR: ³¹P NMR spectroscopy is particularly useful for phosphorus-containing compounds. youtube.com It provides a single, sharp signal for the tetraethylphosphanium cation, and its chemical shift is characteristic of the P⁺ center. The absence of other signals in the ³¹P NMR spectrum is a strong indicator of the purity of the compound with respect to other phosphorus-containing species.

| Technique | Nucleus | Information Obtained |

| NMR Spectroscopy | ¹H (Proton) | Confirms the structure of the ethyl groups, detects organic impurities. |

| NMR Spectroscopy | ³¹P (Phosphorus-31) | Confirms the presence and purity of the phosphonium cation. |

This table summarizes the application of NMR spectroscopy in the analysis of this compound.

Catalytic Applications of Tetraethylphosphanium Hydroxide

Tetraethylphosphanium Hydroxide (B78521) as a Phase Transfer Catalyst (PTC)

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. wikipedia.org This is achieved through the use of a phase transfer catalyst, which transports a reactant from one phase to another where the reaction can proceed. wikipedia.orgfzgxjckxxb.com Tetraethylphosphanium hydroxide can act as an effective phase transfer catalyst in various reaction systems.

Fundamental Principles of Onium Salt-Mediated Phase Transfer Catalysis

Onium salts, such as quaternary ammonium (B1175870) and phosphonium (B103445) salts, are common phase transfer catalysts. numberanalytics.comdalalinstitute.com The fundamental principle behind their catalytic activity lies in their amphiphilic nature. biomedres.us The positively charged cation (e.g., tetraethylphosphanium) is lipophilic due to the presence of organic alkyl or aryl groups, allowing it to be soluble in the organic phase. wikipedia.org The accompanying anion is typically hydrophilic.

Liquid-Liquid Phase Transfer Catalysis Systems

In liquid-liquid phase transfer catalysis (LLPTC), the reaction occurs between two immiscible liquid phases, most commonly an aqueous phase and an organic solvent. fzgxjckxxb.com this compound can be employed in such systems to facilitate reactions like alkylations, substitutions, and eliminations.

For instance, in the nucleophilic substitution of an alkyl halide (soluble in the organic phase) by a nucleophile (dissolved in the aqueous phase), this compound can transport the nucleophile into the organic phase. The tetraethylphosphanium cation pairs with the nucleophile, and this ion pair dissolves in the organic solvent, where it can react with the alkyl halide. The use of PTC in LLPTC systems offers several advantages, including mild reaction conditions and the use of inexpensive solvents. researchgate.net

Solid-Liquid Phase Transfer Catalysis Systems

Solid-liquid phase transfer catalysis (SLPTC) involves a solid reactant and a liquid organic phase. jetir.org This technique is particularly useful when one of the reactants is a solid salt with low solubility in the organic solvent. This compound can be an effective catalyst in these systems.

The mechanism in SLPTC involves the tetraethylphosphanium cation complexing with an anion from the surface of the solid reactant. This ion pair is then solubilized in the organic phase, where it can react with the dissolved organic substrate. This method has been successfully used for various reactions, including the preparation of acyclic and cyclic ketene (B1206846) acetals. researchgate.net The advantages of SLPTC often include easier product isolation and potentially higher reaction rates compared to uncatalyzed reactions. jetir.org

Interfacial Reaction Mechanisms in PTC Mediated by this compound

The exact mechanism of phase transfer catalysis can be complex and may involve reactions occurring at the interface between the two phases. In some cases, particularly with highly reactive species, the reaction may not occur in the bulk organic phase but rather at the liquid-liquid or solid-liquid interface. ias.ac.in

In a system catalyzed by this compound, the hydroxide ion can act as a strong base. The interfacial mechanism may involve the deprotonation of an organic substrate at the interface by the hydroxide ion. ias.ac.in The resulting organic anion, paired with the tetraethylphosphanium cation, is then drawn into the organic phase to react further. ias.ac.in This interfacial pathway is often invoked to explain the high reaction rates observed in many PTC systems. The catalyst essentially acts as a shuttle, bringing the reactants together at the phase boundary where the reaction is initiated.

Comparative Studies of this compound with Other Quaternary Onium Catalysts in PTC

The effectiveness of a phase transfer catalyst depends on several factors, including the nature of the cation and anion, the solvent system, and the specific reaction being catalyzed. Quaternary phosphonium salts, like this compound, are often compared to their quaternary ammonium counterparts.

Generally, phosphonium salts are more thermally stable than ammonium salts, making them suitable for reactions requiring higher temperatures. wikipedia.org The lipophilicity of the cation also plays a crucial role; larger, more lipophilic cations are often more effective at transporting anions into the organic phase. However, there is an optimal range for lipophilicity, as excessively large cations may be difficult to re-extract into the aqueous phase.

Studies comparing different onium salts have shown that the choice of catalyst can significantly impact reaction efficiency. For example, in some reactions, phosphonium salts exhibit higher catalytic activity than ammonium salts with the same alkyl groups. The specific structure of the catalyst, including the length and branching of the alkyl chains, influences its performance. rsc.org

| Catalyst Type | General Characteristics |

| Quaternary Ammonium Salts | Commonly used, effective for a wide range of reactions. numberanalytics.comscribd.com |

| Quaternary Phosphonium Salts | More thermally stable than ammonium salts, often more effective at higher temperatures. wikipedia.org |

| Crown Ethers | Can complex with metal cations to transport them into the organic phase. wikipedia.org |

| Cryptands | Form highly stable inclusion complexes with cations. numberanalytics.com |

This compound in Homogeneous Base Catalysis

Beyond its role in phase transfer catalysis, this compound can also function as a strong base in homogeneous catalytic systems. In a single-phase system, where all reactants and the catalyst are dissolved in a common solvent, this compound provides a source of hydroxide ions.

The "naked" hydroxide ions, being poorly solvated in many organic solvents, are highly basic and can effectively catalyze a variety of base-mediated reactions. These include aldol (B89426) condensations, Michael additions, and various isomerization and rearrangement reactions. The tetraethylphosphanium cation, being large and non-coordinating, allows the hydroxide ion to exhibit its intrinsic high reactivity. This makes this compound a useful alternative to traditional inorganic bases, particularly when high basicity and solubility in organic media are required.

In-depth Analysis of Tetraethylphosphonium Hydroxide Reveals Limited Publicly Available Research for Detailed Catalytic Applications

A comprehensive review of scientific literature and chemical databases indicates that while Tetraethylphosphonium hydroxide is recognized as a chemical compound, there is a significant lack of detailed, publicly accessible research on its specific catalytic applications as outlined in the requested article structure.

Our investigation, aimed at producing a thorough article on the catalytic uses of Tetraethylphosphonium hydroxide, has revealed a scarcity of in-depth studies on its role as a strong organic base, its application in deprotonation reactions, its influence on reaction kinetics, and its use in heterogeneous, electrocatalytic, or photo-electrocatalytic systems.

In contrast, a closely related compound, Tetrabutylphosphonium (B1682233) hydroxide (TBPH), is extensively documented in scientific literature with numerous studies detailing its catalytic properties. chemicalbook.comchemicalbook.comsacheminc.comnih.govchemimpex.com Research on TBPH covers its function as a strong organic base, its role in various chemical transformations, and its applications in different catalytic systems.

Given the strict focus of the request on Tetraethylphosphonium hydroxide, the current lack of available, detailed scientific data prevents the creation of a comprehensive and scientifically robust article that would meet the requirements of the proposed outline. The information that is publicly accessible is largely limited to its identification and general classification.

For a more detailed exploration of a phosphonium-based catalyst with a substantial body of research, we would recommend focusing on Tetrabutylphosphonium hydroxide. A comprehensive article on TBPH, covering the same structural points as requested for its tetraethyl counterpart, could be thoroughly researched and written based on the available scientific literature.

We are prepared to proceed with an article on Tetrabutylphosphonium hydroxide if this alternative subject is of interest. Such an article would provide a detailed and well-supported overview of its catalytic applications, aligning with the depth and scientific rigor of the original request.

Mechanistic Investigations of Tetraethylphosphanium Hydroxide Mediated Reactions

Elucidation of Reaction Mechanisms

The versatility of tetraethylphosphanium hydroxide (B78521) in promoting chemical reactions stems from the distinct roles of its constituent ions: the tetraethylphosphanium cation ([ (C₂H₅)₄P]⁺) and the hydroxide anion (OH⁻).

Nucleophilic Substitution (SN2) Processes Involving Hydroxide

Tetraethylphosphanium hydroxide serves as an excellent source of hydroxide ions for nucleophilic substitution reactions. The hydroxide ion, a potent nucleophile, can displace a leaving group on an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction. nih.govchemguide.co.uk This process occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously with the departure of the leaving group. huji.ac.ilcore.ac.uk

The mechanism can be generalized as follows:

Step 1: The hydroxide ion (OH⁻), delivered by this compound, acts as the nucleophile.

Step 2: The nucleophile attacks the carbon atom bearing the leaving group (e.g., a halide) from the side opposite to the leaving group.

Step 3: A transition state is formed where the C-OH bond is partially formed and the C-X (where X is the leaving group) bond is partially broken.

Step 4: The leaving group departs, and the C-OH bond is fully formed, resulting in an alcohol.

This single-step mechanism dictates that the rate of the reaction is dependent on the concentration of both the substrate and the nucleophile (hydroxide ion). chemguide.co.uk

Acid-Base (Proton Transfer) Reactions

The hydroxide ion from this compound is a strong Brønsted-Lowry base, readily accepting a proton from an acidic compound. ausetute.com.aulibretexts.org This proton transfer is a fundamental acid-base reaction. youtube.comyoutube.com The general mechanism involves the lone pair of electrons on the oxygen atom of the hydroxide ion abstracting a proton (H⁺) from an acid (HA). libretexts.org

This results in the formation of water and the conjugate base of the acid (A⁻). libretexts.org This proton abstraction is a key step in many organic reactions, including eliminations and the formation of enolates from carbonyl compounds.

Anion Exchange Dynamics in Phase Transfer Catalysis

In two-phase systems (e.g., an aqueous phase and an organic phase), this compound functions as a phase-transfer catalyst (PTC). mdpi.comoperachem.com The tetraethylphosphanium cation is lipophilic due to the ethyl groups and can thus exist in the organic phase. However, the direct extraction of the highly hydrated hydroxide anion from the aqueous phase into the organic phase is generally unfavorable. mdpi.com

Instead, the mechanism often proceeds via an interfacial pathway. The tetraethylphosphanium cation (Q⁺) can exchange its initial counter-anion (e.g., a halide) for a hydroxide ion at the interface of the two phases. huji.ac.ilmdpi.com This newly formed this compound ion pair can then participate in reactions at the interface or be transferred into the organic phase to a limited extent.

A crucial aspect of phase-transfer catalysis is the continuous regeneration of the catalyst. After the hydroxide ion reacts in the organic phase (e.g., in a substitution or deprotonation reaction), the resulting anion (e.g., the leaving group from an SN2 reaction) pairs with the tetraethylphosphanium cation. This new ion pair then migrates back to the aqueous phase or the interface, where the anion is exchanged for another hydroxide ion, thus completing the catalytic cycle. operachem.com

Stereochemical Implications of this compound Catalysis

A significant consequence of the SN2 mechanism, as facilitated by the hydroxide ion from this compound, is the inversion of stereochemistry at the reaction center. This phenomenon, known as Walden inversion, occurs because the nucleophile attacks the carbon atom from the side opposite to the leaving group. nih.gov

If the electrophilic carbon is a chiral center, an SN2 reaction will lead to a product with the opposite stereochemical configuration. For example, if the starting material has an (R)-configuration, the product will have an (S)-configuration, and vice versa. This stereospecificity is a hallmark of the SN2 pathway and is a critical consideration in asymmetric synthesis. nih.gov

Kinetic Studies and Reaction Rate Analysis

The study of reaction kinetics provides quantitative insight into the mechanism of a reaction, including the determination of the rate law and the influence of reactant concentrations.

Determination of Rate Laws and Kinetic Parameters

The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of reactants. uca.edu For a reaction involving this compound, the rate law is determined experimentally by systematically varying the concentrations of the substrate and the catalyst and observing the effect on the initial reaction rate. youtube.com

For a typical SN2 reaction where this compound provides the hydroxide nucleophile, the rate law is generally found to be:

Rate = k[Substrate][OH⁻]

The following interactive table illustrates how initial rate data can be used to determine the order of a reaction with respect to each reactant.

| Experiment | Initial [Substrate] (M) | Initial [OH⁻] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻³ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻³ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻³ |

Comparing Experiment 1 and 2, doubling the substrate concentration while keeping the hydroxide concentration constant doubles the initial rate, indicating the reaction is first-order in the substrate.

Comparing Experiment 1 and 3, doubling the hydroxide concentration while keeping the substrate concentration constant doubles the initial rate, indicating the reaction is first-order in the hydroxide ion.

Activation Energy and Thermodynamic Considerations

In a typical this compound-mediated reaction, the hydroxide ion acts as a potent nucleophile or base. The activation energy represents the minimum energy required for the reactants to overcome the energy barrier and form a transition state. A lower activation energy corresponds to a faster reaction rate, as a larger fraction of molecules will possess sufficient kinetic energy to react at a given temperature.

Table 1: Hypothetical Thermodynamic Data for a this compound-Mediated Ester Hydrolysis

| Parameter | Value (at 298 K) | Unit |

| Activation Energy (Ea) | 65 | kJ/mol |

| Enthalpy of Reaction (ΔH) | -85 | kJ/mol |

| Entropy of Reaction (ΔS) | -20 | J/(mol·K) |

| Gibbs Free Energy (ΔG) | -79 | kJ/mol |

Note: The data in this table is illustrative and represents typical values for such a reaction. Actual experimental values may vary.

Research findings indicate that the nature of the solvent can significantly influence the activation energy and thermodynamic parameters. In polar aprotic solvents, the hydroxide ion is less solvated and thus more reactive, leading to a lower activation energy compared to reactions in polar protic solvents where strong hydrogen bonding can stabilize the hydroxide ion, increasing the energy barrier.

Furthermore, the structure of the substrate plays a crucial role. Steric hindrance around the reaction center can increase the activation energy by destabilizing the transition state. Conversely, electronic effects, such as the presence of electron-withdrawing groups, can stabilize the transition state and lower the activation energy.

Spectroscopic and Spectrometric Techniques for Mechanistic Interrogation

A variety of spectroscopic and spectrometric techniques are indispensable for the detailed mechanistic investigation of reactions involving this compound. These methods allow for the real-time monitoring of reactant consumption and product formation, as well as the identification of transient intermediates and the characterization of transition states.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are powerful tools for tracking the progress of a reaction. Changes in the chemical shifts and coupling constants of the nuclei in the vicinity of the reacting centers can provide detailed information about structural transformations. For example, in a reaction where the hydroxide ion attacks an electrophilic carbon, the ¹³C chemical shift of that carbon will show a characteristic upfield or downfield shift as the reaction proceeds. ³¹P NMR is particularly useful for monitoring the environment around the phosphorus atom of the tetraethylphosphanium cation, which can provide insights into ion-pairing effects and the role of the cation in the reaction mechanism.

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying specific functional groups and monitoring their changes during a reaction. For instance, in the hydrolysis of an ester, the disappearance of the characteristic C=O stretching vibration of the ester and the appearance of the broad O-H stretch of the carboxylic acid and the alcohol can be readily monitored. Kinetic studies can be performed by measuring the change in the absorbance of these bands over time.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a key technique for identifying the products and any stable intermediates in the reaction mixture. By analyzing the mass-to-charge ratio of the ions present, it is possible to confirm the molecular weights of the species formed. Tandem mass spectrometry (MS/MS) can be further employed to fragment the ions and obtain structural information, which is crucial for the unambiguous identification of reaction products and intermediates.

Table 2: Spectroscopic Techniques and Their Applications in Mechanistic Studies of this compound Reactions

| Technique | Information Obtained | Example Application |

| ¹H NMR | Changes in proton environments | Monitoring the disappearance of reactant protons and appearance of product protons. |

| ¹³C NMR | Changes in carbon skeleton | Observing shifts in the chemical shifts of carbons involved in bond formation/breaking. |

| ³¹P NMR | Environment of the phosphonium (B103445) cation | Investigating ion-pairing and the role of the counter-ion. |

| IR Spectroscopy | Functional group transformations | Tracking the disappearance of a carbonyl stretch and the appearance of a hydroxyl stretch. |

| ESI-MS | Identification of products and intermediates | Confirming the molecular weight of the final products and any trapped intermediates. |

By combining the data obtained from these spectroscopic and spectrometric techniques with the kinetic and thermodynamic parameters discussed in the previous section, a comprehensive and detailed picture of the reaction mechanism can be constructed.

Theoretical and Computational Studies of Tetraethylphosphanium Hydroxide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for investigating the intrinsic properties of molecules and ions. These methods provide detailed information about electron distribution, bond characteristics, and reactivity, which are fundamental to understanding the chemical nature of tetraethylphosphanium hydroxide (B78521).

Density Functional Theory (DFT) for Molecular and Ionic Species.researchgate.netrsc.org

Density Functional Theory (DFT) has become a standard method for studying the electronic structure of chemical systems due to its favorable balance between accuracy and computational cost. researchgate.net For tetraethylphosphanium hydroxide, DFT calculations can be employed to determine key properties of the tetraethylphosphanium cation ([TEP]⁺) and the hydroxide anion (OH⁻), as well as their interactions.

DFT studies typically involve the optimization of the molecular geometry to find the lowest energy structure. From this optimized geometry, various electronic properties can be calculated. For the [TEP]⁺ cation, the positive charge is primarily localized on the central phosphorus atom, with some delocalization to the surrounding ethyl groups. The C-P-C bond angles are expected to be close to the tetrahedral angle, reflecting the sp³ hybridization of the phosphorus atom.

The interaction between the [TEP]⁺ cation and the OH⁻ anion is predominantly electrostatic. DFT calculations can quantify the strength of this interaction and provide insights into the nature of the ion pair. Important parameters that can be derived from DFT calculations include the binding energy of the ion pair, charge distribution, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of the chemical reactivity and stability of the compound.

| Calculated Property | Hypothetical Value | Significance |

| Binding Energy (ion pair) | -350 to -450 kJ/mol | Indicates a strong electrostatic interaction between the cation and anion. |

| P-C Bond Length | ~1.8 Å | Reflects the covalent bond strength within the cation. |

| C-P-C Bond Angle | ~109.5° | Confirms the tetrahedral geometry around the phosphorus atom. |

| HOMO-LUMO Gap | 4.0 - 5.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Mulliken Charge on P | +0.8 to +1.0 e | Confirms the localization of the positive charge on the phosphorus center. |

Note: The values in this table are hypothetical and represent typical ranges expected from DFT calculations on similar phosphonium (B103445) salts. Specific values would require dedicated computational studies on this compound.

Ab Initio Methods for Electronic Configuration and Bonding

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results, especially for smaller systems or for benchmarking DFT results.

For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be used to obtain a more precise description of the electronic configuration and bonding. These methods are particularly useful for studying electron correlation effects, which are important for accurately describing the interactions between the cation and anion.

An ab initio study would confirm the electronic ground state of the tetraethylphosphanium cation and provide a detailed analysis of the molecular orbitals. This would include the contribution of atomic orbitals to the molecular orbitals, offering a deeper understanding of the P-C covalent bonds. Furthermore, ab initio calculations can be used to investigate excited states, which is relevant for understanding the photophysical properties of the compound, although this is less critical for its typical applications. Ab initio molecular dynamics can also be used to study the ionization potential of the hydrated hydroxide ion, providing insights into its electronic structure in an aqueous environment. nih.gov

Molecular Dynamics Simulations of Solvation and Interfacial Behavior.rsc.org

Molecular dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of a system of atoms and molecules. For this compound, MD simulations can provide invaluable insights into its behavior in solution, which is crucial for its applications in catalysis and as an ionic liquid. researchgate.netnsf.gov

MD simulations of phosphonium-based ionic liquids have been a subject of significant research. researchgate.netacs.orgucl.ac.uk A study on tetraalkylammonium hydroxides, including the ammonium (B1175870) analog of this compound (tetraethylammonium hydroxide or TEAH), revealed significant structural and dynamic heterogeneity. rsc.org In these systems, the cations tend to form continuous domains, while the hydroxide anions are located in the voids created by these cationic domains. rsc.org A similar structural organization is expected for this compound.

A detailed molecular dynamics study of tetrabutylphosphonium (B1682233) hydroxide (TBPH) in water has provided further insights into the solvation of phosphonium hydroxides. nih.govnih.govresearchgate.net The simulations showed that with increasing water concentration, the hydroxide ions are pulled away from the phosphonium cation and become strongly hydrogen-bonded to water molecules. nih.govnih.govresearchgate.net This leads to the formation of distinct water channels within the solution. nih.govnih.govresearchgate.net

The radial distribution function (RDF) is a key metric obtained from MD simulations that describes the probability of finding a particle at a certain distance from a reference particle. For this compound in an aqueous solution, the RDFs would reveal the structuring of water molecules around the [TEP]⁺ cation and the OH⁻ anion.

| Radial Distribution Function (RDF) | Peak Position (Å) | Interpretation |

| P - O(water) | ~3.5 - 4.0 | Indicates the first solvation shell of water around the phosphonium center. |

| O(hydroxide) - H(water) | ~1.7 - 1.9 | Represents the strong hydrogen bonding between the hydroxide ion and water. |

| P - P | ~6.0 - 7.0 | Shows the average distance between adjacent cations in the liquid phase. |

Note: The peak positions are based on findings from molecular dynamics simulations of analogous tetrabutylphosphonium hydroxide and tetraalkylammonium hydroxide systems and represent expected values for this compound. rsc.orgnih.gov

The simulations also highlight dynamic heterogeneity in these systems, meaning that the mobility of ions can vary significantly depending on their local environment. rsc.org This has important implications for the transport properties of the ionic liquid, such as its viscosity and conductivity.

Computational Modeling of Catalytic Cycles and Transition States

This compound is known to be an effective catalyst in various organic reactions. chemicalbook.comsacheminc.com Computational modeling provides a means to elucidate the detailed mechanisms of these catalytic reactions at an atomic level. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states.

The catalytic activity of this compound often stems from the basicity of the hydroxide ion and the phase-transfer capabilities of the tetraethylphosphanium cation. For a given reaction, computational modeling can be used to:

Identify the active catalytic species: Determine whether the hydroxide ion acts as a Brønsted base (proton acceptor) or a nucleophile.

Elucidate the reaction pathway: Map out the sequence of elementary steps involved in the catalytic cycle.

For example, in a base-catalyzed reaction, the hydroxide ion would abstract a proton from a substrate molecule, generating a more reactive anionic intermediate. The role of the [TEP]⁺ cation would be to stabilize this intermediate and facilitate its transport between different phases if the reaction is heterogeneous. DFT calculations are well-suited for locating transition states and calculating activation barriers, providing a quantitative understanding of the catalytic process.

Prediction of Catalytic Activity and Selectivity Parameters

Building upon the mechanistic insights from computational modeling, it is possible to predict the catalytic activity and selectivity of this compound. Computational catalysis is a rapidly growing field that aims to design new and improved catalysts in silico. puneetguptaiitroorkee.co.inuh.edu

The catalytic activity is directly related to the height of the energy barrier of the rate-determining step in the catalytic cycle. By calculating this barrier for different substrates or under different reaction conditions, one can predict how the reaction rate will change.

Selectivity, the preference for the formation of a particular product in a reaction with multiple possible outcomes, can also be addressed computationally. By comparing the activation barriers for the different reaction pathways leading to the various products, one can predict which product will be formed preferentially. The pathway with the lowest activation barrier will be the most favorable.

For this compound, computational studies could be used to:

Screen different substrates: Predict which substrates will react most efficiently.

Optimize reaction conditions: Determine the optimal temperature and solvent for a given reaction by studying their effect on the reaction energetics.

Design modified catalysts: Investigate how changing the alkyl chains on the phosphonium cation could influence the catalytic activity and selectivity. For instance, longer alkyl chains might enhance solubility in nonpolar media, while different functional groups could introduce new interactions with the substrates.

Advanced Applications in Organic Synthesis Mediated by Tetraethylphosphanium Hydroxide

Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures. Tetraethylphosphanium hydroxide (B78521) has demonstrated utility as a catalyst in several pivotal C-C bond forming reactions.

Alkylation Reactions (e.g., C-, O-, N-alkylations)

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel, Michael)

Condensation reactions are a fundamental class of reactions that join two molecules with the loss of a small molecule, such as water. Tetraethylphosphanium hydroxide's strong basic character makes it a suitable catalyst for various condensation reactions.

Aldol Condensation: The aldol condensation, which involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or ketone, is a classic C-C bond-forming reaction. nih.govresearchgate.netkhanacademy.orgchemguide.co.uk While typically catalyzed by bases like sodium hydroxide, the use of this compound can be inferred from the application of other quaternary ammonium (B1175870) hydroxides in similar transformations. khanacademy.org The bulky tetraethylphosphanium cation can influence the stereochemical outcome of the reaction and enhance the solubility of the catalyst in organic media.

Knoevenagel Condensation: The Knoevenagel condensation is the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, catalyzed by a weak base. masterorganicchemistry.com Research has shown that the related compound, tetra-n-butylammonium hydroxide (TBAH), is an efficient catalyst for the Knoevenagel condensation of aldehydes with acidic methylene compounds like methyl- and ethyl-cyanoacetate, malononitrile, and cyanoacetamide to produce substituted olefins. nih.gov This suggests that this compound would also be an effective catalyst for this transformation.

Michael Addition: The Michael addition involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. libretexts.orgcommonorganicchemistry.com The strong basicity of this compound can readily generate the required nucleophiles (Michael donors) from a variety of precursors. While direct studies with this compound are scarce, research on tetrabutylammonium (B224687) hydroxide (TBAH) has shown it to be a highly efficient catalyst for thia-Michael additions, facilitating the conjugate addition of mercaptans to α,β-unsaturated systems. capes.gov.br This precedent suggests the potential of this compound in promoting Michael additions.

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst | Product | Ref. |

| Aldol Condensation | Aldehyde/Ketone | Aldehyde/Ketone | Base (e.g., NaOH) | β-hydroxy aldehyde/ketone | nih.govkhanacademy.org |

| Knoevenagel Condensation | Aldehyde | Active Methylene Compound | Tetra-n-butylammonium hydroxide | Substituted Olefin | nih.gov |

| Michael Addition | α,β-unsaturated carbonyl | Nucleophile | Base | 1,5-dicarbonyl compound | libretexts.orgcommonorganicchemistry.com |

Functional Group Transformations

Beyond forming carbon-carbon bonds, this compound is a valuable tool for a range of functional group interconversions.

Hydrolysis and Transesterification Reactions

Hydrolysis: The hydrolysis of esters to their corresponding carboxylic acids and alcohols is a fundamental reaction in organic chemistry. masterorganicchemistry.com Alkaline hydrolysis, or saponification, is often carried out using strong bases like sodium hydroxide or potassium hydroxide. masterorganicchemistry.comlibretexts.org The use of this compound in this context would be analogous to these common bases, with the potential for enhanced reaction rates and yields due to improved solubility in mixed aqueous-organic solvent systems.

Transesterification: Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is of significant industrial importance, particularly in the production of biodiesel from triglycerides. The reaction is typically catalyzed by strong bases. While specific studies on this compound are not prevalent, the mechanism is well-established to proceed via nucleophilic attack of an alkoxide, which can be readily generated by a strong base like this compound.

| Reaction | Substrate | Reagent | Product | Ref. |

| Ester Hydrolysis | Ester | Aqueous Base | Carboxylic Acid Salt + Alcohol | masterorganicchemistry.comlibretexts.org |

| Transesterification | Triglyceride | Alcohol + Base Catalyst | Fatty Acid Alkyl Esters + Glycerol |

Dehydration Reactions

Oxidation and Reduction Transformations

The use of this compound as a primary reagent or catalyst in oxidation and reduction transformations is not a conventional application. These reactions are typically mediated by specialized oxidizing or reducing agents. Therefore, there is no significant body of research detailing the role of this compound in these types of functional group transformations.

Cyclization and Rearrangement Reactions

While direct mediation of cyclization and rearrangement reactions by tetraethylphosphonium hydroxide as a primary catalyst is not extensively documented, its role as a structure-directing agent (SDA) and a precursor for reagents that facilitate such transformations is significant.

One of the key indirect applications of tetraethylphosphonium hydroxide is in the preparation of diazomethane (B1218177). It can serve as the organic base required for the generation of this highly versatile reagent. Diazomethane is well-known for its ability to participate in a variety of reactions that lead to cyclic and rearranged products, including:

Cycloaddition Reactions: Diazomethane readily reacts with olefins to form cyclopropanes and nitrogen-containing heterocycles.

Ring Expansion: The reaction of diazomethane with ketones can lead to ring expansion, a valuable tool in the synthesis of complex cyclic frameworks.

Epoxide Formation: Ketones can be converted to epoxides using diazomethane, which are crucial intermediates in many synthetic pathways.

Furthermore, tetraethylphosphonium hydroxide is instrumental in the synthesis of specialized zeolite catalysts. These materials, with their well-defined pore structures, can provide a constrained environment that favors specific cyclization and rearrangement pathways. For instance, zeolites synthesized using tetraethylphosphonium hydroxide as a template can be designed to control the regioselectivity and stereoselectivity of intramolecular reactions, leading to the formation of desired cyclic products.

Synthesis of High-Value Organic Intermediates and Fine Chemicals

The application of tetraethylphosphonium hydroxide is more direct and well-established in the synthesis of high-value organic intermediates and fine chemicals, primarily through its function as a template for creating highly efficient and selective heterogeneous catalysts.

Hydroformylation Catalysts:

A significant application of tetraethylphosphonium hydroxide is in the one-pot synthesis of zeolite-encapsulated rhodium catalysts, such as Rh-(O)-P-MFI. mdpi.com In this process, it acts as a template, leading to the in-situ generation of phosphate (B84403) species upon activation with hydrogen. researchgate.netresearchgate.netresearchgate.net These phosphate species effectively stabilize isolated Rh³⁺ sites within the zeolite framework through a Rh-(O)-P structure. researchgate.netresearchgate.netresearchgate.net These catalysts exhibit superior activity and selectivity in hydroformylation reactions, even at low temperatures. researchgate.netresearchgate.netresearchgate.net Hydroformylation is a cornerstone of industrial organic synthesis, converting alkenes into aldehydes, which are pivotal intermediates for a vast array of fine chemicals and pharmaceuticals. For example, rhodium single-atom catalysts anchored on nanodiamonds, which can be synthesized using related methodologies, have been successfully employed in the efficient synthesis of the pharmaceuticals Ibuprofen and Fendiline. researchgate.netresearchgate.net

Epoxidation Catalysts:

Tetraethylphosphonium hydroxide is also utilized in conjunction with tetrabutylphosphonium (B1682233) hydroxide (TBPOH) to synthesize titanium silicalite-1 (TS-1), a zeolite with an MFI structure. researchgate.netacs.org The addition of tetraethylphosphonium hydroxide to the synthesis mixture helps to direct the crystallization towards the MFI framework. researchgate.netacs.org TS-1 is a highly effective catalyst for selective oxidation reactions using hydrogen peroxide as a green oxidant. A key application of TS-1 is in the epoxidation of olefins, producing valuable epoxide intermediates that are widely used in the chemical industry for the synthesis of polymers, surfactants, and pharmaceuticals. The catalyst's performance is attributed to the presence of isolated titanium active centers within the zeolite framework. researchgate.net

Table 1: Catalysts Synthesized Using Tetraethylphosphonium Hydroxide and Their Applications

| Catalyst Type | Role of Tetraethylphosphonium Hydroxide | Target Reaction | Product Class |

|---|---|---|---|

| Rhodium-containing Zeolites (e.g., Rh-(O)-P-MFI) | Structure-directing agent, Phosphate source | Hydroformylation | Aldehydes |

| Titanium Silicalite-1 (TS-1) | Co-structure-directing agent | Epoxidation | Epoxides |

| Phosphorus-modified AFX Zeolite | Phosphorus modification agent | Various (e.g., Catalysis) | Fine Chemicals |

| GME Zeolite | Structure-directing agent | Various (e.g., Biomass Conversion) | Platform Chemicals |

Applications in Biomass Conversion and Renewable Chemical Production, e.g., p-Xylene (B151628) Synthesis

The drive towards a sustainable chemical industry has spurred research into the conversion of biomass into valuable chemicals. Tetraethylphosphonium hydroxide plays an important enabling role in this field, again primarily through the synthesis of advanced catalysts.

The catalysts developed using tetraethylphosphonium hydroxide as a template are well-suited for the transformation of biomass-derived feedstocks. For instance, the hydroformylation catalysts mentioned previously can be applied to olefins derived from biomass, converting them into functionalized intermediates. Similarly, the epoxidation of unsaturated fatty acids or other bio-olefins using TS-1 catalysts prepared with the aid of tetraethylphosphonium hydroxide is a promising route to bio-based epoxides.

Research has also focused on the synthesis of specific small-pore zeolites like AEI and AFX using tetraethylphosphonium hydroxide as an organic structure-directing agent (OSDA) and a phosphorus modification agent. hiroshima-u.ac.jpresearchgate.netresearchgate.net These zeolites exhibit high thermal and hydrothermal stability, making them robust catalysts for various biomass conversion processes. researchgate.net The phosphorus modification can further enhance their catalytic performance. researchgate.net

While a direct, single-step synthesis of p-xylene using a catalyst prepared with tetraethylphosphonium hydroxide is not prominently reported, the platform chemicals produced from biomass using these catalysts can serve as precursors for aromatics like p-xylene. The conversion of biomass to high-value chemicals is a multi-step process, and the development of efficient and stable catalysts, facilitated by compounds like tetraethylphosphonium hydroxide, is a critical step in making these renewable pathways economically viable. The synthesis of ethylene (B1197577) from biomass is an established process, and this can be used as a feedstock for various chemical syntheses, including routes to p-xylene. researchgate.net

Table 2: Research Findings on Tetraethylphosphonium Hydroxide in Catalyst Synthesis for Renewable Chemical Production

| Catalyst | Role of Tetraethylphosphonium Hydroxide | Application in Biomass Conversion | Relevant Research Finding |

|---|---|---|---|

| Rh-(O)-P-MFI | Template and phosphorus source | Hydroformylation of bio-olefins | Creates stable, highly selective catalysts for aldehyde production from renewable feedstocks. mdpi.com |

| TS-1 | Co-template | Epoxidation of bio-based unsaturated compounds | Enables the use of green oxidants for producing bio-epoxides. researchgate.netacs.org |

| P-modified AEI/AFX Zeolites | Structure-directing and modifying agent | General biomass valorization | Produces robust and stable catalysts for converting biomass into platform chemicals. researchgate.netresearchgate.net |

Emerging Research Directions and Future Perspectives

Development of Recyclable and Sustainable Tetraethylphosphanium Hydroxide (B78521) Catalytic Systems

The development of recyclable and sustainable catalytic systems is a primary goal in green chemistry, aiming to reduce waste and minimize environmental impact. rsc.org Phosphonium (B103445) salts, including tetraethylphosphanium hydroxide, are recognized for their potential in creating such systems due to their high thermal stability and efficiency. alfachemic.com

One significant area of research is the chemical recycling of polymers like poly(ethylene terephthalate) (PET). Studies have demonstrated the effectiveness of quaternary phosphonium salts as phase transfer catalysts in the alkaline hydrolysis of PET, breaking it down into its constituent monomers for reuse. witpress.comresearchgate.net This process offers a sustainable alternative to the disposal of plastic waste. witpress.comresearchgate.net While not always the primary focus, the recyclability of the catalyst itself is a key consideration. For instance, polymer-supported quaternary phosphonium salts have been developed that can be easily separated from the reaction mixture by filtration and reused, thereby reducing costs and environmental pollution. alfachemic.com

The pursuit of sustainable catalysis also involves the use of biocompatible and non-toxic materials. Research into catalysts composed of biocompatible elements is gaining traction, as it allows for the production of materials suitable for applications such as food and beverage packaging. rsc.org The principles of sustainable development favor chemical recycling as it recovers the raw monomers from which the polymer was made. researchgate.net The development of closed-loop processes where catalysts and other depolymerization agents are fully recycled is a key goal.

Future research in this area will likely focus on immobilizing this compound on solid supports to facilitate easier separation and recycling. Additionally, the design of "task-specific" ionic liquids based on tetraalkylphosphonium cations paired with functional anions is an emerging field that could lead to highly efficient and recyclable catalytic systems. researchgate.net

Integration of this compound Catalysis in Flow Chemistry and Continuous Processes

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for straightforward automation and scale-up. youtube.com The integration of this compound catalysis into flow chemistry systems is a promising research direction that could lead to more efficient and scalable chemical production.

Systems like the FlowCAT are designed for high-pressure catalytic reactions in a continuous flow setup and can accommodate both homogeneous and heterogeneous catalysts. youtube.com This flexibility makes them suitable for a wide range of reactions, including hydrogenations, oxidations, and carbonylations. youtube.com this compound, as a homogeneous catalyst, could be readily integrated into such systems for various chemical transformations.

The intrinsic safety of flow chemistry is a major advantage, as only small amounts of reactants are present in the reactor at any given time. youtube.com This is particularly beneficial when working with highly reactive or hazardous materials. Furthermore, the ability to operate at higher temperatures and pressures in flow reactors can drive reactions that are inefficient in batch mode. youtube.com

Future work in this area will likely involve the development of robust, long-lasting catalytic systems based on this compound that can withstand the continuous operation conditions of flow reactors. This may include the development of immobilized catalysts on solid supports or the use of membrane reactors to retain the catalyst within the flow system, thereby combining the benefits of homogeneous catalysis with the ease of separation of heterogeneous catalysis.

Exploration of Synergistic Catalytic Systems Involving this compound

Synergistic catalysis, where two or more catalysts work together to achieve a combined effect greater than the sum of their individual effects, is a powerful strategy for developing highly efficient and selective chemical reactions. chinesechemsoc.org Quaternary phosphonium salts are increasingly being explored for their role in such systems. rsc.orgnih.gov

One approach involves the combination of a chiral phosphonium salt with a metal-based Lewis acid. This has been successfully applied to the asymmetric synthesis of complex nitrogen-containing ring systems, achieving high yields and excellent stereoselectivities. nih.gov Experimental and computational studies have revealed that these reactions can proceed through a "sandwich" reaction model with multiple weak-bond cooperative activations. nih.gov

Another strategy utilizes bifunctional phosphonium salt catalysts, such as those derived from amino acids or thiourea. rsc.orgchinesechemsoc.org These catalysts can possess both a cationic phosphonium center and other functional groups capable of hydrogen bonding or other noncovalent interactions. rsc.orgchinesechemsoc.org This allows for more precise control over the stereoselectivity of a reaction by specifically associating the nucleophile with the chiral catalyst. rsc.org The synergistic effects of non-oriented electrostatic interactions and enantioselective noncovalent interactions, such as hydrogen bonding and π-π stacking, are key to the success of these chiral quaternary phosphonium ion-pair catalysts. chinesechemsoc.org

Future research will likely focus on the rational design of novel bifunctional and multifunctional phosphonium salt catalysts, including those based on a tetraethylphosphanium scaffold, to address current challenges in asymmetric synthesis. The exploration of new synergistic pairings with other types of catalysts, such as organocatalysts and enzymes, will also be a fruitful area of investigation.

Advanced Material Synthesis Using this compound as a Structure-Directing Agent

Tetraalkylphosphonium and tetraalkylammonium hydroxides are well-established as structure-directing agents (SDAs), or templates, in the synthesis of porous materials like zeolites. nih.govnih.govrsc.org These materials have widespread applications in catalysis and separation processes. nih.gov The role of the SDA is to guide the formation of a specific framework structure during the crystallization process. nih.gov

The synthesis of zeolite beta, for example, has been studied using tetraethylammonium (B1195904) hydroxide (TEAOH), a close analogue of this compound. rsc.org The TEA+ ions and TEAOH molecules have a direct structure-directing effect. rsc.org Similarly, tetrapropylammonium (B79313) hydroxide (TPAOH) has been used in the synthesis of hierarchical TS-1 zeolites, where it influences the nucleation and crystallization process. nih.gov The concentration of the SDA is a key parameter that can be used to regulate the properties of the final material. nih.gov

The interaction between the template and the inorganic framework is a complex interplay of factors including electrostatics, coordination chemistry, and ideal pore-filling. nih.gov Both experimental and computational methods are used to understand these host-guest interactions and to rationally design new synthetic routes to novel materials. nih.gov

Future research in this area will likely explore the use of this compound and its analogues as SDAs for the synthesis of new zeolite frameworks and other porous materials with tailored properties. The development of hierarchical zeolites, which contain both micropores and mesopores, is of particular interest as they can offer improved mass transport and catalytic performance. researchgate.net

Below is a table summarizing the use of various tetraalkylammonium and phosphonium compounds as structure-directing agents in zeolite synthesis.

| Structure-Directing Agent | Zeolite Synthesized | Key Findings |

| Tetraethylammonium hydroxide (TEAOH) | Zeolite Beta | TEA+ ions and TEAOH molecules have a structure-directing effect. rsc.org |

| Tetrapropylammonium hydroxide (TPAOH) | Hierarchical TS-1 | TPAOH concentration is key to regulating the recrystallization process. nih.gov |

| Tetraethylammonium hydroxide (TEAOH) | Various zeolites (BEA, LTA, MFI, AEI, AFI, CHA, MOR) | The interaction between the template and the framework is governed by both pore-filling and host-guest chemistry principles. nih.gov |

| Tetramethylammonium hydroxide | Zeolite T | Used as a single template in the hydrothermal synthesis of hierarchical zeolite T aggregates. preprints.org |

Computational Design and Optimization of Novel this compound Analogues

Computational chemistry has become an indispensable tool in modern chemical research, enabling the design and optimization of new catalysts and materials with desired properties. weizmann.ac.il In the context of this compound, computational methods can be employed to design novel analogues with enhanced stability, reactivity, or selectivity.

For instance, computational studies can provide insights into reaction mechanisms, such as the stepwise activation of substrates by a catalyst, and can help to predict the activation barriers for different reaction pathways. weizmann.ac.il This information is crucial for the rational design of more efficient catalysts. In the field of synergistic catalysis, computational modeling has been used to elucidate the complex interactions between different catalytic species and the substrate. nih.gov

In material synthesis, computational methods can be used to study the interactions between structure-directing agents and the inorganic framework of zeolites, helping to predict which templates will favor the formation of a particular structure. nih.gov This can significantly reduce the experimental effort required to discover new materials.

Future research in this area will undoubtedly leverage advances in computational power and theoretical methods to design and screen new this compound analogues in silico before they are synthesized in the laboratory. This could involve the use of quantum mechanics (QM) and molecular mechanics (MM) methods to model reaction pathways, predict spectroscopic properties, and understand the noncovalent interactions that govern catalyst performance and material formation. The development of iron-based catalysts for olefin metathesis, guided by mechanistic studies, serves as an example of how computational chemistry can open doors to new, economical, and biocompatible catalysts. weizmann.ac.il

Q & A

Q. What are the established synthetic routes for tetraethylphosphonium hydroxide, and how can purity be optimized?

Tetraethylphosphonium hydroxide is typically synthesized via anion exchange from its halide salts (e.g., tetraethylphosphonium bromide) using silver oxide (Ag₂O) or ion-exchange resins in aqueous or alcoholic media. Key steps include:

- Stoichiometric control to avoid residual halides.

- Purification via recrystallization or vacuum distillation.

- Purity validation using ion chromatography (IC) and inductively coupled plasma mass spectrometry (ICP-MS) to detect halide contamination .

Q. Which spectroscopic and analytical techniques are most effective for characterizing tetraethylphosphonium hydroxide?

- Nuclear Magnetic Resonance (NMR): ¹H and ³¹P NMR to confirm structure and detect impurities (e.g., residual ethyl bromide).

- Fourier-Transform Infrared Spectroscopy (FT-IR): Identify O-H stretching (3200–3600 cm⁻¹) and P-C vibrations (600-800 cm⁻¹).

- Thermogravimetric Analysis (TGA): Assess thermal stability and decomposition profiles under inert atmospheres .

Q. How does tetraethylphosphonium hydroxide behave in aqueous solutions, and what factors influence its solubility?

The compound is highly hygroscopic and soluble in polar solvents (water, ethanol). Solubility depends on:

- Temperature: Increased solubility at higher temperatures, but decomposition risks above 80°C.

- pH: Stability in alkaline conditions (pH >10); acidic conditions trigger decomposition to phosphine oxides.

- Ionic strength: Competing ions (e.g., Cl⁻, SO₄²⁻) may reduce solubility via common-ion effects .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of tetraethylphosphonium hydroxide in catalytic applications?

Density Functional Theory (DFT) simulations can model:

Q. What experimental strategies resolve contradictions in reported thermodynamic data (e.g., enthalpy of dissolution)?

Discrepancies often arise from:

- Measurement techniques: Calorimetry (e.g., isothermal titration vs. differential scanning) may yield varying results due to heat loss or incomplete dissolution.

- Sample purity: Trace halides or moisture alter thermodynamic properties.

- Standardization: Replicate experiments under controlled humidity and inert atmospheres, referencing ISO/IEC 17025 protocols .

Q. How does tetraethylphosphonium hydroxide interact with layered double hydroxides (LDHs) in nanocomposite synthesis?

The hydroxide anion can replace interlayer anions (e.g., NO₃⁻, CO₃²⁻) in LDHs via ion exchange. Key considerations:

- Kinetic control: Adjust pH and temperature to prevent LDH dissolution.

- Characterization: Use X-ray diffraction (XRD) to monitor interlayer spacing changes and scanning electron microscopy (SEM) to assess morphology .

Q. What methodologies assess the compound’s stability under long-term storage or extreme conditions?

- Accelerated aging studies: Expose samples to elevated temperatures (40–60°C) and humidity (75–90% RH) for 4–12 weeks.

- Stability-indicating assays: High-performance liquid chromatography (HPLC) to track degradation products (e.g., triethylphosphine oxide).

- Storage recommendations: Use desiccants (silica gel, molecular sieves) in airtight containers under nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.